(R)-1-Boc-3-异丙基-哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

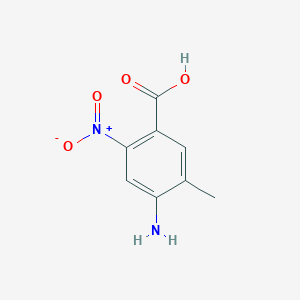

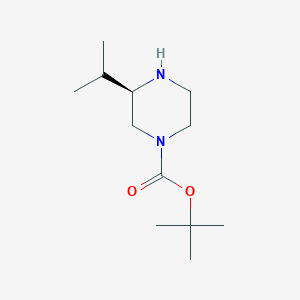

(R)-1-Boc-3-isopropyl-piperazine is a chiral piperazine derivative that is of interest in the field of organic chemistry and pharmaceutical research. Piperazine is a versatile building block in the synthesis of various pharmaceutical compounds, and its isopropyl-substituted derivatives can be crucial for the development of peptidomimetics and other bioactive molecules.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate has been described . This synthesis is relevant as it provides a method for the preparation of chiral piperazine derivatives, which could be adapted for the synthesis of (R)-1-Boc-3-isopropyl-piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of the synthesized (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, the secondary structure was studied using (1)H NMR spectroscopy, revealing different conformations and isomerization of the tertiary amide bond . This kind of analysis is essential for understanding the conformational preferences of (R)-1-Boc-3-isopropyl-piperazine, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives are known to undergo various chemical reactions. For example, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its basicity and nucleophilicity . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves multiple steps including alkylation, acidulation, and reduction . These reactions provide insights into the reactivity of piperazine rings and can be relevant when considering the chemical behavior of (R)-1-Boc-3-isopropyl-piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The solvatochromism and aggregation-induced emission properties of piperazine appended naphthalimide-BODIPYs indicate the impact of the piperazine ring on photophysical properties . Moreover, the antidepressant and antianxiety activities of novel piperazine derivatives have been evaluated, demonstrating the potential pharmacological applications of these compounds . These studies suggest that (R)-1-Boc-3-isopropyl-piperazine could also exhibit unique physical and chemical properties that may be exploited in pharmaceutical applications.

科学研究应用

超临界二氧化碳中的溶解度

(R)-1-Boc-3-异丙基-哌嗪,作为混合Boc-哌嗪的一部分,已经被研究其在超临界二氧化碳中的溶解度。这项研究对于制药加工和材料科学应用具有相关性,为了设计环境友好的化学过程,提供了关于Boc保护哌嗪在超临界CO2中溶解行为的见解,这对于(Uchida et al., 2004)设计至关重要。

微波介导的铃木-宫浦交叉偶联反应

在合成有机化学领域,(R)-1-Boc-3-异丙基-哌嗪是通过微波介导的铃木-宫浦偶联反应合成Boc保护的(哌嗪-1-基甲基)联苯的关键前体。这种方法有助于快速组装联苯库,对于药物发现和材料科学至关重要(Spencer et al., 2011)。

HIV-1抑制剂

(R)-1-Boc-3-异丙基-哌嗪衍生物已被探索其作为HIV-1抑制剂的潜力。通过修改哌嗪环和其他基团取代,研究人员合成了具有强效抗病毒活性的化合物,突显了该化合物在新型传染病治疗药物开发中的重要性(Dai Qiu-yun, 2011)。

肽羧基衍生化

已经研究了哌嗪衍生物,包括(R)-1-Boc-3-异丙基-哌嗪,用于肽羧基衍生化的应用。这项研究为提高质谱基础蛋白质组学中肽离子化效率提供了宝贵见解,这对于在复杂生物样本中鉴定和定量蛋白质至关重要(Qiao et al., 2011)。

有机合成和肽类模拟物

(R)-1-Boc-3-异丙基-哌嗪已被用于合成肽类模拟物,特别是在(S)-和(R)-5-氧代哌嗪-2-羧酸的生成中。这项工作通过提供模拟肽结构的新方法,为药物化学领域做出贡献,这可以导致开发具有改进生物学性质的新型治疗剂(Guitot et al., 2009)。

安全和危害

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s MSDS (Material Safety Data Sheet) and understanding the precautions that need to be taken while handling and disposing of the compound.

未来方向

This involves predicting or proposing future research directions. It could include proposing new synthetic routes for the compound, new applications of the compound, or new reactions that the compound could undergo.

For a specific compound like “®-1-Boc-3-isopropyl-piperazine”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If the compound is new or not widely studied, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a qualified chemist or a chemical engineer if you plan to work with this compound. Always follow safety guidelines when handling chemicals.

属性

IUPAC Name |

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583066 |

Source

|

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-isopropyl-piperazine | |

CAS RN |

928025-63-2 |

Source

|

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)